molecular formula C11H15NO4 B11725920 (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B11725920
M. Wt: 225.24 g/mol
InChI Key: LGCDHCGMGDSSIO-KPKJPENVSA-N
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Description

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It features a trimethoxyphenyl group, which is a common motif in many bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce various amines.

Scientific Research Applications

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural motif is found in various bioactive molecules, making it useful in studying biological pathways and mechanisms.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and influencing biological pathways. The trimethoxyphenyl group plays a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine.

    3,4,5-Trimethoxyphenylacetic acid: Another compound featuring the trimethoxyphenyl group, used in various chemical syntheses.

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and structural similarity.

Uniqueness

This compound is unique due to its specific structural configuration and the presence of the hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(NE)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO4/c1-7(12-13)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6,13H,1-4H3/b12-7+

InChI Key

LGCDHCGMGDSSIO-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=NO)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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